3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Overview
Description
3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a chemical compound with the molecular formula C6H8ClN3 . It is used in the synthesis of various chemical compounds.
Synthesis Analysis
The synthesis of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and similar compounds often involves the condensation of various 1, n-diamines, 1,1-bis (methylthio)-2-nitroethene, substituted salicylaldehyde, and malononitrile or alkyl cyanoacetate at reflux condition in ethanol . Another method involves the reactions of heterocyclic ketene aminals (HKAs) with electron-deficient reagents .Molecular Structure Analysis
The molecular structure of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can be represented by the SMILES string ClC1=C(C(OCC)=O)N=C2N1CCNC2.Cl . The InChI code for this compound is 1S/C9H12ClN3O2.ClH/c1-2-15-9(14)7-8(10)13-4-3-11-5-6(13)12-7;/h11H,2-5H2,1H3;1H .Scientific Research Applications
Chemical Synthesis
“3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine” is used in the synthesis of various chemical compounds. For instance, it’s used in the production of “Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride”, a unique chemical provided by Sigma-Aldrich .
G Protein Ligands
This compound has been evaluated as a ligand for Gαq proteins. The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative BIM-46174 and its dimeric form BIM-46187 are heterocyclized dipeptides that belong to the very few cell-permeable compounds known to preferentially silence Gαq proteins .
Combinatorial Chemistry
A combinatorial approach was conducted towards a library of BIM molecules, which includes “3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine”. This library was evaluated in a second messenger-based fluorescence assay to analyze the activity of Gαq proteins .
Structure-Activity Relationship Studies
The compound has been used in structure-activity relationship studies. Active compounds exhibited cellular toxicity, which was investigated in detail for the prototypical inhibitor .
Sleep-Promoting Activity
“3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine” derivatives have been studied for their sleep-promoting activity. In a Wistar rat electroencephalographic model, these derivatives were assessed for their ability to reduce the time spent in active wake .
Medicinal Chemistry
This compound is considered a brick for the house of medicinal chemistry. It’s used in the synthesis of a focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines .
Mechanism of Action
Target of Action
The primary targets of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine are Gαq proteins . These proteins are a type of G protein-coupled receptors (GPCRs), which are the largest family of cell-surface receptors in eukaryotes . They play a crucial role in transmitting signals from various stimuli outside a cell to its interior .
Mode of Action
3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine interacts with its targets, the Gαq proteins, by preferentially silencing them . Upon agonist binding, GPCRs undergo conformational changes resulting in the activation of receptor-associated heterotrimeric guanine nucleotide-binding proteins (G proteins) .
Biochemical Pathways
The compound’s action affects the intracellular signaling pathways initiated by GPCRs . One of the key affected pathways is the production of intracellular myo-inositol 1-phosphate . This molecule plays a significant role in various cellular processes, including cell growth and apoptosis .
Result of Action
The molecular and cellular effects of 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine’s action are primarily related to its ability to silence Gαq proteins . This silencing can lead to changes in the production of intracellular myo-inositol 1-phosphate , potentially affecting cell growth and apoptosis .
properties
IUPAC Name |
3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c7-5-3-9-6-4-8-1-2-10(5)6/h3,8H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSQTHXMCVQHQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Cl)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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